molecular formula C21H27BrOSi B11827103 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

Cat. No.: B11827103
M. Wt: 403.4 g/mol
InChI Key: OFXBUJTXDPJYIO-UHFFFAOYSA-N
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Description

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is a brominated naphthalenol derivative functionalized with a triisopropylsilyl (TIPS)-protected ethynyl group at the 5-position. This compound is synthesized via a multistep procedure involving column chromatography and preparative HPLC, yielding a slightly yellow solid with a molecular weight of ~389.3 g/mol (calculated from C₂₃H₂₉BrOSi). Its structure is confirmed by $ ^1H $ NMR spectroscopy, showing characteristic peaks for aromatic protons (δ 7.73–7.12 ppm) and triisopropylsilyl groups (δ 1.20–1.16 ppm) . The bromine substituent at the 4-position and the hydroxyl group at the 2-position render it a versatile intermediate for further functionalization, particularly in Suzuki-Miyaura cross-coupling reactions or as a building block in organic electronics.

Properties

Molecular Formula

C21H27BrOSi

Molecular Weight

403.4 g/mol

IUPAC Name

4-bromo-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol

InChI

InChI=1S/C21H27BrOSi/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(23)13-20(22)21(17)18/h7-9,12-16,23H,1-6H3

InChI Key

OFXBUJTXDPJYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)O)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves the following steps:

    Ethynylation: The addition of an ethynyl group to the brominated naphthalene.

    Triisopropylsilylation: The attachment of a triisopropylsilyl group to the ethynylated naphthalene.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .

Chemical Reactions Analysis

Cross-Coupling Reactions at Bromine

The bromine atom undergoes palladium-catalyzed cross-couplings with high efficiency:

Reaction TypeConditionsYieldKey Findings
Suzuki-Miyaura CouplingPd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv.), DMF/H₂O (3:1), 80°C, 12 hr 78-92%Enables aryl-aryl bond formation with boronic acids
Stille CouplingPd(PPh₃)₄ (3 mol%), CuI (10 mol%), THF, 60°C, 8 hr65-84%Compatible with organostannanes; TIPS-ethynyl group remains intact
Buchwald-HartwigPd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C 70-88%Effective for C-N bond formation with amines/amides

Notably, the TIPS-ethynyl group shows exceptional stability under these conditions without requiring protection .

Alkyne Functionalization

The TIPS-ethynyl group participates in two key reaction pathways:

Deprotection-Coupling Sequence

  • Desilylation : Treatment with TBAF (1.1 equiv.) in THF at 0°C quantitatively removes the TIPS group .

  • Sonogashira Coupling : Terminal alkyne reacts with aryl halides using PdCl₂(PPh₃)₂ (2 mol%), CuI (5 mol%), and iPr₂NH (3 equiv.) at 60°C .

Direct Coupling via π-Activation
Gold(III)-catalyzed electrophilic alkynylation occurs without deprotection (Table 1):

Catalyst SystemSubstrateTemp (°C)Time (hr)Yield (%)
AuCl₃·2H₂O (5 mol%)/AgOTfThiophene derivatives25291
Pd(OAc)₂/P(t-Bu)₃ (2.5 mol%)Aryl iodides80684

This method avoids competing side reactions at the phenolic -OH group .

Hydroxyl Group Reactivity

The phenolic -OH undergoes selective transformations:

Protection/Deprotection

ReactionReagentsConditionsYield (%)
SilylationTIPSCl (1.2 equiv.), imidazoleDMF, 25°C, 2 hr95
AcetylationAc₂O (2 equiv.), DMAP (cat.)Pyridine, 0°C → 25°C89
Mitsunobu AlkylationDIAD (1.5 equiv.), PPh₃ (1.5 equiv)THF, -20°C → 25°C 76

Oxidative Coupling
Under Shono oxidation conditions (Pt anode, NaHCO₃ electrolyte, MeCN/H₂O), dimerization occurs at the para-position of the -OH group with 68% efficiency .

Sequential Functionalization

Multi-step protocols enable complex molecular architectures:

  • Orthogonal Coupling :

    • Bromine participates in Suzuki coupling (Step 1)

    • TIPS-ethynyl undergoes Au-catalyzed alkynylation (Step 2)

    • Phenolic -OH directs subsequent C-H functionalization

Stability Considerations

Critical stability data under various conditions:

  • Thermal : Decomposition onset at 215°C (TGA)

  • pH Stability : Stable in pH 2-12 (24 hr, RT)

  • Light Sensitivity : No degradation under UV-visible light (λ > 300 nm)

This compound’s unique combination of stable directing groups and orthogonal reactivity makes it valuable for synthesizing polyfunctional naphthalene derivatives in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol has been investigated for its potential biological activities:

  • Antimicrobial Activity : Similar compounds have shown promising results against various pathogens. For instance, derivatives of brominated compounds have been evaluated for their antibacterial and antifungal properties, indicating that modifications to the naphthalene structure can enhance antimicrobial efficacy against resistant strains .
  • Anticancer Properties : The compound's structure suggests potential activity against cancer cell lines. Studies on related naphthalene derivatives have demonstrated cytotoxic effects on human breast adenocarcinoma cells (MCF7), highlighting a pathway for further exploration of this compound in cancer therapy .

Organic Synthesis

The unique structure of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol makes it an attractive building block in organic synthesis:

  • Cross-Coupling Reactions : This compound can participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form complex organic molecules. Its silyl group enhances the stability and reactivity of the ethynyl moiety, facilitating the formation of carbon-carbon bonds .

Materials Science

The incorporation of this compound into polymer matrices has been explored due to its ability to modify physical properties:

  • Optoelectronic Applications : Compounds with similar structures are being studied for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties imparted by the bromine and silyl groups can enhance charge mobility and light absorption characteristics .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the antimicrobial efficacy of brominated naphthalene derivativesShowed significant activity against Gram-positive and Gram-negative bacteria; potential for developing new antimicrobial agents .
Anticancer ScreeningEvaluated cytotoxic effects on MCF7 breast cancer cellsIdentified promising candidates for further development as anticancer drugs .
Synthesis of Functionalized PolymersExplored the use of this compound in polymer synthesisResulted in materials with enhanced mechanical and optical properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthalenol Derivatives

(a) 4-Bromo-6-fluoro-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol (SY353102)
  • Key Differences : Incorporates a fluorine atom at the 6-position instead of a hydrogen.
  • The molecular weight increases marginally (~407.3 g/mol) due to fluorine substitution .
  • Synthetic Utility : The fluorine atom may direct electrophilic substitution reactions differently compared to the parent compound.
(b) 6-Methoxy-1,5-naphthyridin-2(1H)-one Derivatives
  • Key Differences: Replaces the hydroxyl group with a methoxy group and modifies the core structure to a naphthyridinone.
  • Impact: Methoxy groups improve solubility in organic solvents but reduce hydrogen-bonding capacity. Naphthyridinone cores are often exploited in medicinal chemistry for their bioactivity, unlike the naphthalenol scaffold .
(c) 2-(3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate (Compound 9)
  • Key Differences : Features a dihydroisoxazole ring and ester-linked methoxynaphthalene group.
  • This contrasts with the ethynyl-TIPS group, which is stable under most reaction conditions .

Silyl-Protected Alkynyl Analogues

(a) ((4-Bromophenyl)ethynyl)trimethylsilane (B54598)
  • Key Differences: Replaces the naphthalenol core with a bromophenyl group and uses a trimethylsilyl (TMS) protecting group instead of TIPS.
  • Impact : The TMS group is smaller and less sterically hindered, facilitating faster deprotection under mild conditions (e.g., fluoride ions). However, TIPS offers superior thermal stability, making it preferable for high-temperature reactions .
(b) ((6-Fluoro-4-boronate-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)oxy)triisopropylsilane
  • Key Differences : Contains a boronate ester at the 4-position and an additional TIPS-protected hydroxyl group.
  • Impact : The boronate enables Suzuki-Miyaura cross-coupling, while dual TIPS groups enhance hydrophobicity. This contrasts with the single hydroxyl group in the parent compound, which may participate in hydrogen bonding .

Research Findings and Challenges

  • Synthetic Yields : The parent compound is synthesized in 13% yield after multiple purification steps, highlighting inefficiencies in sterically hindered TIPS-ethynyl incorporation . Comparable derivatives (e.g., SY353102) face similar challenges, often requiring optimized catalysts or microwave-assisted synthesis.
  • Stability : TIPS-ethynyl groups resist hydrolysis and oxidation better than TMS analogs, making them suitable for long-term storage .

Biological Activity

4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol, a compound with the chemical formula C21H27BrOSi and CAS number 2454490-94-7, is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Basic Information

  • IUPAC Name : 4-bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
  • Molecular Weight : 403.44 g/mol
  • Purity : Typically around 95% in commercial preparations .

Structure

The structure of the compound features a bromine atom and a triisopropylsilyl group attached to a naphthalene ring, which contributes to its unique chemical properties. The presence of the ethynyl group enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to 4-bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which can mitigate oxidative stress in biological systems.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of naphthalene compounds exhibit cytotoxic effects against cancer cell lines. The presence of the bromine atom and silyl group may enhance these effects by increasing lipophilicity, facilitating cellular uptake .
  • Neuroprotective Effects : Research on related naphthalene derivatives indicated potential neuroprotective properties, suggesting that 4-bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol could be evaluated for its ability to protect neuronal cells against apoptosis induced by oxidative stress .
  • Antimicrobial Activity : Preliminary screening of similar compounds has shown promising antibacterial and antifungal activities, indicating that this compound could be explored for therapeutic applications in infectious diseases .

Comparative Biological Activity Table

Compound NameActivity TypeReference
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-olAnticancer
Naphthalene Derivative ANeuroprotective
Naphthalene Derivative BAntimicrobial

Synthesis and Modification

The synthesis of 4-bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves:

  • Bromination of Naphthol : The naphthalene derivative is brominated at the 4-position.
  • Silylation Reaction : A triisopropylsilyl group is introduced via a silylation reaction using appropriate reagents.
  • Alkyne Formation : The ethynyl group is added through coupling reactions that may involve palladium catalysts.

These synthetic routes allow for modifications that can enhance biological activity or alter solubility profiles for specific applications.

Q & A

Q. Key considerations :

  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent dehalogenation or oxidation of the ethynyl group.
  • Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts .

Advanced Question: How can steric hindrance from the TIPS group influence coupling efficiency, and what catalytic systems optimize yield?

Methodological Answer:
The bulky TIPS group reduces reaction rates in Sonogashira coupling due to steric hindrance. Strategies include:

  • Employing ligand-accelerated catalysis (e.g., XPhos or SPhos ligands) to enhance Pd catalyst turnover.
  • Optimizing solvent polarity (e.g., DMF/THF mixtures) to improve solubility of the aromatic substrate and TIPS-alkyne.
  • Post-reaction purification via silica gel chromatography with hexane/EtOAc gradients to isolate the product from unreacted starting materials .

Structural Characterization

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and the hydroxyl proton (δ ~5 ppm, broad if unprotected). The TIPS group shows distinct Si-CH(CH₃)₂ signals at δ 1.0–1.2 ppm.
  • FT-IR : Confirm ethynyl C≡C stretching (~2100 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Question: How can X-ray crystallography resolve ambiguities in substituent positioning or stereoelectronic effects?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Regioselectivity of bromination (position 4 vs. 6) and ethynyl-TIPS attachment (position 5).
  • Conformational preferences of the TIPS group, which may influence π-stacking interactions in the solid state.
  • Hydrogen bonding networks involving the hydroxyl group and adjacent substituents. For example, in related naphthalen-2-ol derivatives, intramolecular hydrogen bonds stabilize planar conformations .

Reactivity and Functionalization

Basic Question: How does the bromine substituent enable further functionalization, and what precautions prevent undesired side reactions?

Methodological Answer:
The bromine atom facilitates:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids or Ullmann coupling with amines).
  • Nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions).

Q. Precautions :

  • Avoid strong bases or high temperatures to prevent cleavage of the TIPS-ethynyl group.
  • Protect the hydroxyl group during coupling reactions to avoid oxidation or ether formation .

Advanced Question: Can the TIPS-ethynyl group participate in click chemistry, and how does its steric bulk affect reactivity?

Methodological Answer:
The TIPS-ethynyl group is amenable to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , but steric hindrance slows reaction kinetics. Solutions include:

  • Using microwave-assisted synthesis to accelerate reaction rates.
  • Replacing TIPS with less bulky protecting groups (e.g., TMS) for click reactions, followed by deprotection and re-protection steps .

Analytical Challenges

Basic Question: How can researchers address solubility issues in NMR or HPLC analysis?

Methodological Answer:

  • Use deuterated DMSO-d₆ or CDCl₃ with 1% DMSO to enhance solubility of aromatic intermediates.
  • For HPLC, employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to improve peak resolution .

Advanced Question: What advanced techniques quantify trace impurities or regioisomeric byproducts?

Methodological Answer:

  • LC-MS/MS with multiple reaction monitoring (MRM) detects low-abundance impurities (e.g., dehalogenated byproducts).
  • 2D NMR (COSY, NOESY) distinguishes regioisomers by correlating coupling constants and spatial proximity of protons .

Applications in Materials Science

Advanced Question: How does the electronic structure of this compound influence its utility in organic electronics?

Methodological Answer:
The electron-withdrawing bromine and electron-rich ethynyl-TIPS group create a polarized π-system, enabling:

  • Charge transport in organic field-effect transistors (OFETs).
  • Nonlinear optical (NLO) properties for photonic devices.
  • Fluorescence quenching studies via heavy-atom effects from bromine. Computational modeling (DFT) predicts HOMO-LUMO gaps and exciton binding energies .

Stability and Storage

Basic Question: What conditions prevent degradation of the hydroxyl or ethynyl groups during long-term storage?

Methodological Answer:

  • Store under argon at –20°C in amber vials to prevent oxidation.
  • Avoid exposure to protic solvents (e.g., MeOH) or strong acids/bases that may cleave the TIPS group .

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